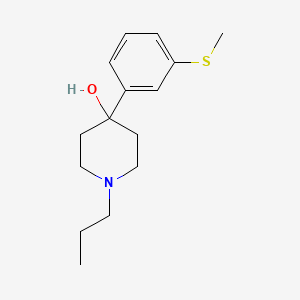

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine

Descripción general

Descripción

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine is a chemical compound with the molecular formula C17H25NO3S. This compound is notable for its unique structure, which includes a piperidine ring substituted with a hydroxy group and a 3-methylsulfanylphenyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the 3-Methylsulfanylphenyl Group: This step involves a substitution reaction where a 3-methylsulfanylphenyl group is attached to the piperidine ring. Common reagents for this step include organolithium or Grignard reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present.

Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Organolithium reagents, Grignard reagents, or halogenating agents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Neuropharmacology

- Dopamine Modulation : Research indicates that similar piperidine derivatives can modulate dopamine neurotransmission, which is crucial in treating conditions like Parkinson's disease and schizophrenia. For instance, compounds structurally related to 4-hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine have shown the ability to increase levels of 3,4-dihydroxyphenylacetic acid in the striatum, suggesting potential for neuroprotective effects .

-

Anticancer Activity

- Mechanism of Action : Studies have demonstrated that compounds with similar piperidine structures can induce apoptosis in cancer cells. For example, derivatives have been shown to increase caspase activity, leading to programmed cell death in various cancer cell lines .

- Case Study : A specific study highlighted the efficacy of piperidine derivatives against human cancer cell lines such as HCT-116 and MCF-7, reporting IC50 values ranging from 3.6 µM to 11.0 µM .

- Antimicrobial Properties

-

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their capacity to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of this enzyme can enhance cholinergic transmission, potentially improving cognitive function in affected individuals.

- Urease Inhibition : Piperidine derivatives also demonstrate strong urease inhibitory activity, which is beneficial in treating urinary tract infections .

Data Tables

Case Studies

- Neurochemical Studies : A study on a related compound demonstrated significant increases in striatal dopamine metabolites following administration, indicating potential therapeutic effects for dopamine-related disorders .

- Anticancer Evaluation : A series of experiments assessed the cytotoxic effects of various piperidine derivatives on tumor cell lines, revealing promising results for future drug development targeting specific cancers .

- Safety Profile Assessment : Toxicity studies conducted on animal models showed that certain derivatives exhibited no acute toxicity up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the 3-methylsulfanylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic Acid tert-Butyl Ester: Similar structure but with a carboxylic acid ester group.

4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic Acid tBu Ester: Another ester derivative with similar properties.

Uniqueness

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a 3-methylsulfanylphenyl group makes it a valuable compound for various research applications.

Actividad Biológica

4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine, also known by its CAS number 882737-40-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with hydroxyl and methylthio substituents, which may influence its interaction with biological targets. The structural formula can be represented as:

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential receptor modulation. The following mechanisms have been identified:

- Dopaminergic Activity : Preliminary studies suggest that the compound may exhibit dopaminergic activity, potentially influencing mood and cognitive functions.

- Antioxidant Properties : The presence of the hydroxyl group may confer antioxidant properties, allowing the compound to scavenge free radicals.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity | Effect | Reference |

|---|---|---|

| Dopamine Receptor Agonism | Modulation of dopaminergic pathways | |

| Antioxidant Activity | Reduction of oxidative stress | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Studies

- Neuropharmacological Effects : A study investigated the effects of this compound on rodent models exhibiting symptoms of anxiety and depression. The results indicated significant reductions in anxiety-like behaviors compared to control groups, suggesting potential for therapeutic use in mood disorders.

- Toxicological Assessment : In a toxicological study, various doses were administered to assess safety profiles. The compound exhibited a favorable safety margin with no significant adverse effects noted at therapeutic doses.

- Metabolic Studies : Research focusing on metabolic pathways revealed that the compound could influence glucose metabolism, indicating potential applications in metabolic disorders such as diabetes.

Propiedades

IUPAC Name |

4-(3-methylsulfanylphenyl)-1-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NOS/c1-3-9-16-10-7-15(17,8-11-16)13-5-4-6-14(12-13)18-2/h4-6,12,17H,3,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNWMPRWIIBOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)(C2=CC(=CC=C2)SC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652611 | |

| Record name | 4-[3-(Methylsulfanyl)phenyl]-1-propylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882737-40-8 | |

| Record name | 4-[3-(Methylsulfanyl)phenyl]-1-propylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.